molecular formula C11H9F3O3 B6328781 Ethyl 2-(trifluoromethyl)benzoylformate CAS No. 1191903-94-2

Ethyl 2-(trifluoromethyl)benzoylformate

Cat. No. B6328781
CAS RN: 1191903-94-2
M. Wt: 246.18 g/mol
InChI Key: VMYGMYHZUAQAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(trifluoromethyl)benzoylformate (ETFBF) is an organic compound that is widely used in various scientific research applications. It is a colorless solid with a molecular formula of C9H9F3O3. ETFBF is commonly used as a reagent in organic synthesis and has a wide range of applications in the laboratory. ETFBF can be used as a substitute for other trifluoromethyl compounds, such as trifluoromethylbenzenes, due to its low toxicity and low reactivity. ETFBF is also used as a catalyst in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-(trifluoromethyl)benzoylformate is not fully understood. It is believed that this compound acts as an electrophile, reacting with nucleophiles such as amines or alcohols. The reaction of this compound with nucleophiles produces a variety of products, including ethers, esters, and amides. In addition, this compound can react with other electrophiles, such as halogenated compounds, to form a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is known that this compound is not toxic and has low reactivity. However, further research is needed to determine the potential health effects of this compound.

Advantages and Limitations for Lab Experiments

Ethyl 2-(trifluoromethyl)benzoylformate has several advantages and limitations for lab experiments. One of the main advantages of this compound is its low toxicity and low reactivity. This makes it an ideal reagent for organic synthesis and other laboratory experiments. In addition, this compound is relatively inexpensive and can be easily prepared in the lab. However, this compound can be difficult to handle due to its volatility and reactivity.

Future Directions

There are several potential future directions for research on Ethyl 2-(trifluoromethyl)benzoylformate. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be done to explore the potential applications of this compound in other areas, such as drug synthesis and industrial uses. Finally, research could be done to develop more efficient synthesis methods for this compound.

Synthesis Methods

Ethyl 2-(trifluoromethyl)benzoylformate can be synthesized in two different ways. The first method involves the reaction of ethyl 2-fluorobenzoate with trifluoromethanesulfonic anhydride in anhydrous acetonitrile. This reaction yields a mixture of the desired product and other by-products. The second method involves the reaction of ethyl 2-fluorobenzoate with trifluoromethanesulfonic acid in the presence of an acid catalyst. This reaction produces a purer product than the first method, but requires a longer reaction time.

Scientific Research Applications

Ethyl 2-(trifluoromethyl)benzoylformate is used in a variety of scientific research applications. It is often used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals and other organic compounds, and as a substitute for other trifluoromethyl compounds. This compound is also used in the synthesis of a variety of other compounds, including polymers, dyes, and fragrances. In addition, this compound is used in the synthesis of heterocyclic compounds and the preparation of fluoroalkenes.

properties

IUPAC Name

ethyl 2-oxo-2-[2-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-2-17-10(16)9(15)7-5-3-4-6-8(7)11(12,13)14/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYGMYHZUAQAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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